molecular formula C11H21NO3 B3055400 Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate CAS No. 644991-42-4

Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate

Cat. No. B3055400
CAS RN: 644991-42-4
M. Wt: 215.29
InChI Key: OBWNQXOVRLYCEL-UHFFFAOYSA-N
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Description

“Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate” is a chemical compound with the CAS Number: 124754-81-0 . It has a molecular weight of 215.29 . The IUPAC name of this compound is tert-butyl (1R)-2-methyl-1-(2-oxoethyl)propylcarbamate .


Molecular Structure Analysis

The InChI code for “Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate” is 1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t9-/m1/s1 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate” has a melting point of 70-74 degrees Celsius .

Scientific Research Applications

1. Synthesis of Biologically Active Natural Products Tert-butyl carbamates have been used in the synthesis of biologically active natural products. For instance, tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . This compound is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

Synthesis of N-Boc-Protected Anilines

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of anilines, which are important intermediates in the manufacture of dyes, pharmaceuticals, and other chemical products.

Synthesis of Tetrasubstituted Pyrroles

Tert-butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are important heterocyclic compounds that are found in many natural products and pharmaceuticals.

Building Blocks in Organic Synthesis

Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases .

Synthesis of Indole Derivatives

Tert-butyl carbamates have been used in the synthesis of indole derivatives. Indole derivatives were found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Synthesis of Dispiro Compounds

Tert-butyl carbamates have been used in the synthesis of dispiro compounds. For instance, tert-butyl (2′R,3R,3′R,4a′R,9a′S)-1-acetyl-5-chloro-3″-methyl-2,5″,9′-trioxo-1″-phenyl-1″,4a′,5″,9a′-tetrahydro-1′H,3′H,9′H-dispiro [indoline-3,4′-xanthene-2′,4″-pyrazole]-3′-carboxylate has been synthesized . Dispiro compounds have shown a wide range of biological activities, including anticancer, antiviral, and antimicrobial activities.

properties

IUPAC Name

tert-butyl N-(4-methyl-1-oxopentan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8(2)9(6-7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWNQXOVRLYCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90666937
Record name tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-methyl-1-oxopentan-3-yl)carbamate

CAS RN

644991-42-4
Record name tert-Butyl (4-methyl-1-oxopentan-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90666937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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